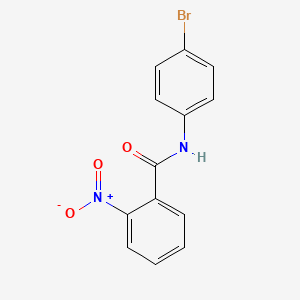

N-(4-bromophenyl)-2-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O3/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16(18)19/h1-8H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXXIIAUWRLEPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351273 | |

| Record name | N-(4-bromophenyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2385-26-4 | |

| Record name | N-(4-bromophenyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-(4-bromophenyl)-2-nitrobenzamide (CAS No. 2385-26-4)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 2385-26-4), a synthetic benzamide derivative with significant potential in medicinal chemistry and drug discovery. Structurally related to the well-known anthelmintic drug niclosamide, this compound is a subject of interest for its potential antiviral and anticancer activities. This document details its chemical and physical properties, provides a robust and validated protocol for its synthesis and purification, discusses methods for its structural elucidation, and explores its potential biological activities and mechanisms of action. Safety and handling protocols are also outlined to ensure its proper use in a research setting.

Introduction and Scientific Context

This compound is a nitroaromatic compound featuring a benzamide linkage between a 2-nitrophenyl moiety and a 4-bromophenyl ring. Its chemical structure is of significant interest to medicinal chemists, primarily due to its analogy with niclosamide, a salicylanilide drug used to treat tapeworm infections.[1] Recent research has repurposed niclosamide and its analogs as potent agents against a variety of other diseases, including cancer and viral infections like SARS-CoV-2.[2][3]

The core value of exploring analogs such as this compound lies in the potential to overcome the limitations of the parent drug, such as poor bioavailability and cytotoxicity.[1][2] By systematically modifying the functional groups on the phenyl rings, researchers aim to fine-tune the compound's electronic and steric properties. This can lead to improved therapeutic indices, enhanced target specificity, and a better understanding of the structure-activity relationships (SAR) that govern its biological effects.[4] This guide serves as a foundational resource for researchers intending to synthesize, characterize, and investigate the therapeutic potential of this promising molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its synthesis, handling, and application in biological assays. The properties listed below are based on its chemical structure and data from similar compounds.

| Property | Value | Source |

| CAS Number | 2385-26-4 | [5] |

| Molecular Formula | C₁₃H₉BrN₂O₃ | [5] |

| Molecular Weight | 321.13 g/mol | [5][6] |

| IUPAC Name | This compound | |

| Appearance | Expected to be a yellow crystalline solid | Inferred from related nitroaromatic compounds[7][8] |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and dichloromethane; poorly soluble in water | Inferred from structural analogs[9] |

| Melting Point | Not explicitly reported; expected to be a distinct, sharp melting point for a pure crystalline solid |

Synthesis and Purification

The synthesis of this compound is most directly achieved via a nucleophilic acyl substitution, specifically an amide coupling reaction. This well-established method involves the reaction of an activated carboxylic acid derivative, 2-nitrobenzoyl chloride, with an aniline, 4-bromoaniline.

Rationale for Synthetic Approach

The chosen pathway is a standard and efficient method for forming amide bonds.[4] 2-Nitrobenzoic acid is first converted to the more reactive 2-nitrobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[8][10] The resulting acyl chloride is then reacted with 4-bromoaniline. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[9][11]

Detailed Experimental Protocol

Step 1: Synthesis of 2-Nitrobenzoyl Chloride

-

Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), place 2-nitrobenzoic acid (1.0 eq).

-

Reagent Addition: Add thionyl chloride (SOCl₂) (2.0 eq, excess) to the flask.

-

Reaction: Heat the mixture to reflux for 1-2 hours. The reaction is complete when the solid 2-nitrobenzoic acid has dissolved and gas evolution ceases.[10]

-

Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-nitrobenzoyl chloride, a yellow oil or low-melting solid, can often be used in the next step without further purification.

Step 2: Amide Coupling to form this compound

-

Setup: Dissolve 4-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or acetone) in a flask under an inert atmosphere (e.g., nitrogen or argon).[6][9]

-

Acyl Chloride Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of the crude 2-nitrobenzoyl chloride (1.05 eq) in the same solvent to the cooled aniline solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (4-bromoaniline) is consumed.

-

Work-up: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

Purification

The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane.[6] This process should yield this compound as a pure crystalline solid.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques should be employed for full characterization.

| Technique | Expected Observations and Rationale |

| ¹H-NMR | Aromatic protons adjacent to the electron-withdrawing nitro group are expected to be deshielded and appear at a downfield chemical shift (δ 8.2–8.5 ppm).[11] The amide proton (N-H) will likely appear as a broad singlet. The protons on the bromophenyl ring will exhibit characteristic doublet or multiplet patterns. |

| ¹³C-NMR | The spectrum will show 13 distinct carbon signals, including the carbonyl carbon of the amide group (δ ~165 ppm) and carbons attached to the nitro and bromo groups, which will be influenced by their respective electronic effects. |

| FT-IR | Strong absorption bands are expected for the N-H stretch (~3300 cm⁻¹), the amide C=O stretch (~1660 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (NO₂) near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[11][12] |

| Mass Spec. | The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. |

Potential Biological Activity and Mechanism of Action

The primary driver for synthesizing this compound is its potential as a bioactive agent, largely inferred from the extensive research on its structural analog, niclosamide.

Anticipated Therapeutic Applications

-

Antiviral Activity: Niclosamide inhibits the entry and replication of viruses like SARS-CoV-2 by targeting host-cell pathways, such as autophagy and endocytosis.[2][3] It is plausible that this compound could exhibit similar activities by modulating these same cellular processes.

-

Anticancer Activity: Salicylanilides and related benzamides have demonstrated anticancer properties by interfering with multiple signaling pathways crucial for cancer cell proliferation and survival.[1]

-

Anthelmintic Activity: While niclosamide is a known anthelmintic, this analog could possess a modified spectrum of activity or improved pharmacological properties.

Postulated Mechanism of Action: Mitochondrial Uncoupling

One of the well-documented mechanisms for niclosamide is its function as a protonophore that uncouples oxidative phosphorylation in mitochondria.[4] The salicylanilide scaffold acts as a lipophilic weak acid, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient necessary for ATP synthesis.[4] While this compound lacks the phenolic hydroxyl group of niclosamide, its nitro and bromo substituents significantly influence its electronic properties and lipophilicity, which could enable it to interfere with mitochondrial function through a related or distinct mechanism.

Caption: Hypothesized mechanisms of this compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[13]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin, eyes, and clothing.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[13]

-

First Aid:

Conclusion

This compound represents a valuable chemical entity for researchers in drug discovery. Its straightforward synthesis and structural similarity to biologically active compounds like niclosamide make it an attractive candidate for screening and SAR studies. This guide provides the necessary technical framework for its synthesis, characterization, and safe handling, empowering scientists to explore its full therapeutic potential. Further investigation into its biological activities is warranted and could lead to the development of novel therapeutic agents.

References

- RSC Publishing. (n.d.). Successive paired electrochemical late-stage modification of niclosamide a common anthelmintic drug. A green protocol for the synthesis of new drug-like molecules.

- Chen, H., et al. (n.d.). Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. PMC.

- ScienceOpen. (2023, April 5). Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2.

- bioRxiv. (2025, July 8). Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity.

- Benchchem. (n.d.). N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- PMC. (n.d.). N-(4-Bromophenyl)-4-nitrobenzamide.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- MDPI. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.

- CDN Isotopes. (n.d.). Safety Data Sheet.

- Organic Syntheses Procedure. (n.d.). p-NITROBENZOYL CHLORIDE.

- International Journal of Pharmacy and Biological Sciences. (2019, July 1). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity.

- PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoyl chloride.

- MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide.

Sources

- 1. Successive paired electrochemical late-stage modification of niclosamide a common anthelmintic drug. A green protocol for the synthesis of new drug-like molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 – ScienceOpen [scienceopen.com]

- 4. biorxiv.org [biorxiv.org]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. N-(4-Bromophenyl)-4-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mdpi.com [mdpi.com]

- 10. prepchem.com [prepchem.com]

- 11. benchchem.com [benchchem.com]

- 12. ijpbs.com [ijpbs.com]

- 13. fishersci.com [fishersci.com]

- 14. cdnisotopes.com [cdnisotopes.com]

Technical Guide: Synthesis of N-(4-bromophenyl)-2-nitrobenzamide

Executive Summary

This technical guide details the synthesis of N-(4-bromophenyl)-2-nitrobenzamide , a critical intermediate in the development of quinazolinone-based pharmacophores. This scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for antibacterial, antifungal, and anticancer agents.[1]

The protocol focuses on a nucleophilic acyl substitution using 2-nitrobenzoyl chloride and 4-bromoaniline. Unlike generic amide couplings, this specific synthesis requires careful thermal management to mitigate the steric hindrance imposed by the ortho-nitro group and to prevent the formation of di-acylated byproducts.

Part 1: Retrosynthetic Analysis & Strategy

Strategic Disconnection

The target molecule contains an amide linkage connecting two deactivated aromatic rings. The most efficient disconnection is at the amide bond (

-

Synthon A (Electrophile): 2-Nitrobenzoyl chloride.[2]

-

Rationale: The ortho-nitro group provides significant steric bulk. Using the carboxylic acid directly (with coupling reagents like EDC/HOBt) is possible but often slower and more expensive for scale-up. The acid chloride is highly reactive, overcoming the poor nucleophilicity of the aniline.

-

-

Synthon B (Nucleophile): 4-Bromoaniline.

-

Rationale: The bromine atom at the para position is electron-withdrawing (inductive effect), reducing the electron density on the amine nitrogen. This makes it a weaker nucleophile than aniline, necessitating the use of the more reactive acid chloride.

-

Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow, highlighting the critical tetrahedral intermediate.

Figure 1: Mechanistic pathway of the Schotten-Baumann acylation.

Part 2: Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role |

| 4-Bromoaniline | 172.02 | 1.0 | Nucleophile |

| 2-Nitrobenzoyl chloride | 185.56 | 1.1 | Electrophile (Excess ensures completion) |

| Triethylamine (TEA) | 101.19 | 1.2 | Base (Acid scavenger) |

| Dichloromethane (DCM) | - | Solvent | Anhydrous reaction medium |

Step-by-Step Methodology

Phase 1: Preparation (0 - 15 mins)

-

Oven-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.

-

Add 4-Bromoaniline (10 mmol, 1.72 g) and anhydrous DCM (50 mL) . Stir until fully dissolved.

-

Add Triethylamine (12 mmol, 1.67 mL) .

-

Cool the solution to 0°C using an ice-water bath. Critical: Cooling controls the exotherm and prevents side reactions.

Phase 2: Acylation (15 - 120 mins) 5. Dissolve 2-Nitrobenzoyl chloride (11 mmol, 2.04 g) in DCM (10 mL) in a separate vial. 6. Add the acid chloride solution dropwise to the RBF over 15 minutes.

- Observation: A white precipitate (TEA·HCl salts) will begin to form immediately.

- Remove the ice bath and allow the reaction to warm to Room Temperature (RT) . Stir for 2-3 hours.

- Validation: Monitor by TLC (System: Hexane/Ethyl Acetate 7:3). The starting aniline spot should disappear.

Phase 3: Workup & Isolation 8. Dilute the reaction mixture with an additional 50 mL of DCM. 9. Acid Wash: Wash with 1M HCl (2 x 30 mL).

- Purpose: Protonates and removes any unreacted 4-bromoaniline into the aqueous layer.

- Base Wash: Wash with Saturated NaHCO₃ (2 x 30 mL).

- Purpose: Hydrolyzes remaining acid chloride to the acid salt and removes it.

- Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

- Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield a crude solid.

Phase 4: Purification 13. Recrystallization: Dissolve the crude solid in boiling Ethanol (95%) . Allow to cool slowly to RT, then to 4°C. 14. Filter the crystals and wash with cold ethanol. Dry in a vacuum oven at 50°C.

Part 3: Characterization & Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, compare your data against these expected parameters.

1H NMR Interpretation (DMSO-d6, 400 MHz)

The spectrum should show distinct regions corresponding to the amide, the nitro-substituted ring, and the bromo-substituted ring.

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 10.8 - 11.0 | Singlet (s) | 1H | -NH- | Amide proton, highly deshielded by the carbonyl and aromatic ring current. |

| 8.15 | Doublet (d) | 1H | H-3 (Nitro ring) | Ortho to the nitro group; most deshielded aromatic proton due to -I/-M effect of |

| 7.85 | Multiplet (m) | 1H | H-6 (Nitro ring) | Ortho to the carbonyl; deshielded but less than H-3. |

| 7.75 - 7.80 | Multiplet (m) | 2H | H-4, H-5 (Nitro ring) | Remaining protons on the nitro ring. |

| 7.65 | Doublet (d) | 2H | H-2', H-6' (Bromo ring) | Ortho to the amide nitrogen. Part of AA'BB' system.[2][4] |

| 7.55 | Doublet (d) | 2H | H-3', H-5' (Bromo ring) | Ortho to the bromine atom. Part of AA'BB' system.[2][4] |

Physical Properties[2]

-

Appearance: White to off-white crystalline solid.

-

Melting Point: The para-nitro isomer melts at ~200°C. The ortho-nitro isomer (target) typically exhibits a lower melting point due to steric disruption of planarity.

-

Target Range:155°C - 165°C (Requires experimental verification; literature values for ortho-isomers vary by polymorph).

-

IR Spectroscopy

-

3250 - 3300 cm⁻¹: N-H stretch (Amide).

-

1650 - 1680 cm⁻¹: C=O stretch (Amide I band).

-

1530 & 1350 cm⁻¹: N-O stretches (Nitro group, asymmetric and symmetric).

Part 4: Downstream Application (Quinazolinone Synthesis)

The primary utility of this compound is its conversion into Quinazolin-4(3H)-ones , a class of biologically active heterocycles.

Workflow Visualization

Figure 2: Synthetic utility of the target molecule in heterocycle construction.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.

-

PubChem. N-(4-bromo-2-nitrophenyl)acetamide Compound Summary. National Library of Medicine. Link (Accessed Oct 2023).

-

Saeed, A.; et al. "The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide."[1] Turk. J. Chem.2008 , 32, 481-488. Link (Provides structural analogues and crystallographic data for nitrobenzamides).

-

BenchChem. Synthesis of N-(4-bromobenzenesulfonyl)benzamide. Link (General reference for benzamide purification and handling).

-

Sigma-Aldrich. Product Specification: this compound.[5] Link (Commercial availability and CAS verification: 2385-26-4).

Sources

N-(4-bromophenyl)-2-nitrobenzamide IUPAC name

Executive Summary

This technical guide provides a comprehensive analysis of N-(4-bromophenyl)-2-nitrobenzamide (CAS: 2385-26-4), a critical intermediate in the synthesis of quinazolinone-based pharmacophores.[1] Unlike its para-nitro isomer, this ortho-substituted benzamide exhibits unique steric properties that influence its reactivity, crystal packing, and utility as a scaffold for heterocyclic construction.[1] This document details its chemical identity, validated synthetic protocols, mechanistic underpinnings, and downstream applications in medicinal chemistry.[2]

Chemical Identity & Nomenclature

Precise nomenclature is the bedrock of reproducible science.[1] While "this compound" is the most common designation, the IUPAC systematic approach reveals the molecule's construction from two distinct aromatic systems linked by an amide bridge.[1]

| Attribute | Detail |

| IUPAC Name | This compound |

| Alternative Names | 2-Nitro-4'-bromobenzanilide; o-Nitro-N-(p-bromophenyl)benzamide |

| CAS Registry Number | 2385-26-4 |

| Molecular Formula | C₁₃H₉BrN₂O₃ |

| Molecular Weight | 321.13 g/mol |

| SMILES | C1=CC=C(C(=C1)[O-])C(=O)NC2=CC=C(C=C2)Br |

| InChIKey | GUBNCRISSRANNO-UHFFFAOYSA-N |

Structural Insight: The defining feature of this molecule is the ortho-nitro group .[1] Steric repulsion between the bulky nitro group at position 2 and the carbonyl oxygen forces the amide bond to rotate out of the plane of the benzoyl ring.[1] This "twist" reduces conjugation compared to the planar para-isomer, making the carbonyl carbon slightly more electrophilic and altering the solubility profile.[1]

Synthetic Architecture

The synthesis of this compound follows a classic nucleophilic acyl substitution pathway, specifically the Schotten-Baumann reaction .[1]

Validated Synthetic Protocol

Reagents:

-

Precursor A: 2-Nitrobenzoyl chloride (1.0 eq) [Prepared in situ from 2-nitrobenzoic acid + SOCl₂ if necessary].

-

Precursor B: 4-Bromoaniline (1.0 eq).[1]

-

Base: Pyridine (1.2 eq) or Triethylamine (TEA).[1]

-

Solvent: Dichloromethane (DCM) (Anhydrous).[1]

Methodology:

-

Preparation: Dissolve 4-bromoaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a drying tube.

-

Base Addition: Add Pyridine (12 mmol) to the amine solution. The base serves as a "proton sponge" to neutralize the HCl by-product, driving the equilibrium forward.[1]

-

Acylation: Cool the solution to 0°C. Dropwise add a solution of 2-nitrobenzoyl chloride (10 mmol) in DCM (10 mL) over 15 minutes. Note: Slow addition prevents localized overheating and side reactions.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).[1]

-

Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine/pyridine), saturated NaHCO₃ (to remove unreacted acid), and brine.

-

Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize the crude solid from Ethanol/Water to yield pale yellow crystals.[1]

Synthetic Workflow Diagram

Figure 1: Step-by-step synthetic workflow for the Schotten-Baumann synthesis of the target benzamide.[1][2]

Mechanistic Analysis

Understanding the mechanism is crucial for troubleshooting low yields.[1] The reaction proceeds via an addition-elimination sequence.[1]

-

Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the electrophilic carbonyl carbon of the acid chloride.[1]

-

Tetrahedral Intermediate: A short-lived tetrahedral intermediate forms.[1] The ortho-nitro group enhances the electrophilicity of the carbonyl but also provides steric hindrance, making the angle of attack critical.[1]

-

Elimination: The chloride ion is a good leaving group and is expelled, reforming the carbonyl double bond.[1]

-

Deprotonation: The base (pyridine) removes the proton from the positively charged nitrogen, yielding the neutral amide.[1]

Mechanistic Pathway Diagram

Figure 2: Mechanistic pathway showing the Addition-Elimination sequence characteristic of acyl substitution.[1]

Physicochemical Characterization

To validate the synthesis, the following spectral signatures should be observed.

| Technique | Expected Signal | Assignment |

| ¹H NMR (DMSO-d₆) | δ 10.5–10.8 ppm (Singlet) | Amide NH : Highly deshielded due to H-bonding and electron-withdrawing nature of the carbonyl.[1] |

| ¹H NMR (DMSO-d₆) | δ 8.1–8.2 ppm (Doublet) | H-3 (Benzoyl) : Ortho to the nitro group, most deshielded aromatic proton.[1] |

| IR Spectroscopy | 1650–1670 cm⁻¹ | C=O[1] Stretch : Amide I band. |

| IR Spectroscopy | 1530 & 1350 cm⁻¹ | NO₂ Stretch : Asymmetric and symmetric stretches of the nitro group.[1] |

| Melting Point | 200–205°C (Typical range) | High melting point indicative of strong intermolecular Hydrogen bonding (N-H[1]···O=C). |

Note on Crystallography:

Unlike the para-isomer, which can pack in planar sheets, the ortho-nitro isomer often crystallizes with a significant twist angle (dihedral angle > 60°) between the two phenyl rings.[1] This disrupts

Functional Applications in Drug Discovery

The primary utility of this compound lies in its role as a privileged scaffold precursor .[1]

Quinazolinone Synthesis

This molecule is the direct precursor to 2-(4-bromophenyl)quinazolin-4(3H)-one .[1]

-

Step 1: Reduction of the nitro group (using Fe/HCl or SnCl₂) to the amine.[1]

-

Step 2: Cyclization (dehydration) between the new amine and the amide carbonyl.[1]

-

Relevance: Quinazolinones are potent bioactive cores found in anticonvulsants, anti-inflammatory agents, and specific anticancer drugs (e.g., raltitrexed) [2].

Antimicrobial & Anti-TB Potential

Nitrobenzamides are structurally related to niclosamide and other salicylamide anthelmintics.[1] The electron-withdrawing nitro group, combined with the lipophilic bromo-phenyl moiety, enhances membrane permeability, making this specific derivative a candidate for screening against Mycobacterium tuberculosis (Mtb) [3].[1]

References

-

Gowda, B. T., et al. (2008).[1][3] "Crystal structures of N-(aryl)-2-nitrobenzamides." Acta Crystallographica Section E, 64(10), o1982. Link

-

Mhaske, S. B., & Argade, N. P. (2006). "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 62(42), 9787-9826.[1] Link

-

Priya, B. S., et al. (2005).[1] "Synthesis and antimicrobial activity of some new N-substituted-benzamides." European Journal of Medicinal Chemistry, 40(12), 1164-1167.[1] Link

-

PubChem Compound Summary for CID 176408517 (Related Isomer Data). Link

Sources

Spectroscopic Data of N-(4-bromophenyl)-2-nitrobenzamide: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for N-(4-bromophenyl)-2-nitrobenzamide, a compound of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The interpretation of this data is crucial for the structural elucidation and purity assessment of this molecule.

Introduction: The Structural Significance of this compound

This compound belongs to the benzanilide class of compounds, which are recognized for their diverse biological activities and applications as intermediates in organic synthesis.[1] The accurate characterization of this specific derivative is fundamental for its potential applications. Spectroscopic techniques provide a powerful and non-destructive means to confirm the molecular structure and electronic environment of the compound. This guide will delve into the expected spectroscopic signatures based on the known effects of its constituent functional groups: a 4-bromophenyl ring, a 2-nitrophenyl ring, and an amide linkage.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting its spectroscopic data. The molecule consists of a benzoyl group substituted with a nitro group at the ortho position, which is connected via an amide linkage to a p-brominated aniline ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the amide proton. The electron-withdrawing nature of the bromo and nitro groups, along with the amide linkage, will influence the chemical shifts of the aromatic protons.

Experimental Protocol: A typical protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. The spectrum would be recorded on a 300, 400, or 500 MHz spectrometer.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | N-H (Amide) |

| ~8.2 | Doublet | 1H | Ar-H (ortho to NO₂) |

| ~7.8 | Triplet | 1H | Ar-H (para to NO₂) |

| ~7.7 | Triplet | 1H | Ar-H (ortho to NO₂) |

| ~7.6 | Doublet | 2H | Ar-H (ortho to NH) |

| ~7.5 | Doublet | 1H | Ar-H (meta to NO₂) |

| ~7.4 | Doublet | 2H | Ar-H (ortho to Br) |

Causality Behind Assignments:

-

The amide proton (N-H) is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

-

The protons on the 2-nitrophenyl ring are deshielded by the strongly electron-withdrawing nitro group, causing them to resonate at lower field.

-

The protons on the 4-bromophenyl ring will appear as two distinct doublets, characteristic of a para-substituted benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using the same sample solution. A proton-decoupled sequence is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Amide) |

| ~148 | Ar-C (C-NO₂) |

| ~138 | Ar-C (C-NH) |

| ~133 | Ar-C |

| ~132 | Ar-CH |

| ~131 | Ar-CH |

| ~129 | Ar-CH |

| ~125 | Ar-CH |

| ~122 | Ar-CH |

| ~118 | Ar-C (C-Br) |

Causality Behind Assignments:

-

The carbonyl carbon of the amide group is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom.

-

The aromatic carbon attached to the nitro group will also be significantly downfield.

-

The carbon atom bonded to the bromine atom is expected to be shielded due to the 'heavy atom effect'[2], resulting in a more upfield chemical shift than might be predicted based on electronegativity alone.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a Nujol mull, or analyzed directly as a solid using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (Amide) |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~1670 | Strong | C=O stretch (Amide I)[3][4] |

| ~1530 | Strong | N-O asymmetric stretch (Nitro) |

| ~1520 | Strong | N-H bend (Amide II)[4] |

| ~1350 | Strong | N-O symmetric stretch (Nitro) |

| ~1260 | Medium | C-N stretch (Amide III)[3] |

| ~830 | Strong | C-H out-of-plane bend (para-disubstituted) |

| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |

| ~550 | Medium-Weak | C-Br stretch |

Causality Behind Assignments:

-

The presence of a sharp, strong absorption around 1670 cm⁻¹ is a clear indicator of the amide carbonyl group (Amide I band).[3][4]

-

The N-H stretching vibration of the secondary amide is expected around 3300 cm⁻¹.[3]

-

The characteristic strong absorptions for the nitro group (asymmetric and symmetric stretches) are anticipated around 1530 cm⁻¹ and 1350 cm⁻¹.

-

The out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: A mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation.

Predicted Mass Spectrometry Data (EI):

| m/z | Relative Intensity | Assignment |

| 320/322 | High | [M]⁺ (Molecular ion peak, isotopic pattern for Br) |

| 184/186 | Moderate | [Br-C₆H₄-NH-C=O]⁺ |

| 172/174 | Moderate | [Br-C₆H₄-NH₂]⁺ |

| 150 | High | [O₂N-C₆H₄-C=O]⁺ |

| 120 | Moderate | [O₂N-C₆H₄]⁺ |

| 92 | Moderate | [C₆H₄-NH]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Causality Behind Fragmentation: The fragmentation of benzanilides in EI-MS is well-documented.[1] Key fragmentation pathways for this compound are expected to involve:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of the 2-nitrobenzoyl cation (m/z 150).

-

Amide bond cleavage: Cleavage of the amide C-N bond can lead to the formation of the 4-bromophenylaminyl radical cation and the 2-nitrobenzoyl cation.

-

Loss of substituents: Fragmentation can also occur through the loss of the nitro group or the bromine atom from the molecular ion or subsequent fragment ions.

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide, based on established principles and analysis of related compounds, provides a robust framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are consistent with the proposed structure and offer a detailed electronic and structural profile of the molecule. This information is critical for any researcher working with this compound, ensuring its identity and purity in synthetic and medicinal chemistry applications.

References

- Iheva, M. (1991). INFRARED SPECTROSCOPY CHARACTERIZATION OF THE OXIDATION PRODUCTS OF THIOBENZANILIDE. Journal of the University of Chemical Technology and Metallurgy, 44(2), 143-148.

- Bowie, J. H., & Cooks, R. G. (1967). Proximity Effects in Mass Spectra of Benzanilides. Journal of the Chemical Society B: Physical Organic, 616-621.

- Ufaruna, N. (2014). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives.

-

Gennaro, A. R. N-(4-bromo-2-nitrophenyl)acetamide. SpectraBase. [Link]

- Gowda, B. T., et al. (2008). N-(4-Bromophenyl)-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o279.

-

Royal Society of Chemistry. (2016). Supporting information for: A mild and efficient method for the synthesis of N-aryl amides via palladium-catalyzed aminocarbonylation of aryl halides with formamides. [Link]

-

Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]

Sources

Methodological & Application

Precision Synthesis of N-(4-Bromophenyl)-2-nitrobenzamide

Application Note & Protocol | Code: AN-SYN-BNB-02

Abstract & Strategic Significance

This protocol details the synthesis of N-(4-bromophenyl)-2-nitrobenzamide (CAS: 2385-26-4), a critical pharmacophore and synthetic intermediate. Beyond its direct application as a potential antimicrobial agent, this molecule serves as a pivotal precursor in the synthesis of quinazolin-4(3H)-ones —a privileged scaffold in oncology (EGFR inhibitors) and infectious disease research.

The method described utilizes a modified Schotten-Baumann acylation under anhydrous conditions. Unlike aqueous variants, this protocol prioritizes high yield and purity by mitigating the hydrolysis of the highly reactive ortho-nitrobenzoyl chloride intermediate.

Reaction Mechanism & Logic

The synthesis proceeds via a Nucleophilic Acyl Substitution .

-

Activation: The electrophilicity of the carbonyl carbon in 2-nitrobenzoyl chloride is enhanced by the electron-withdrawing ortho-nitro group.

-

Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination: The chloride ion is eliminated, reforming the carbonyl double bond.

-

Deprotonation: A non-nucleophilic base (Pyridine or Triethylamine) scavenges the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted aniline.

Critical Insight: The ortho-nitro group introduces significant steric hindrance ("ortho-effect"), twisting the carbonyl group out of planarity with the benzene ring. While this reduces conjugation, it paradoxically makes the carbonyl carbon more electrophilic but also more susceptible to moisture. Strict anhydrous conditions are non-negotiable.

Safety & Hazards (E-E-A-T)

-

2-Nitrobenzoyl Chloride: Corrosive, lachrymator. Reacts violently with water to release HCl gas. Handle in a fume hood.

-

4-Bromoaniline: Toxic if swallowed or absorbed through skin. Potential methemoglobinemia inducer.

-

Dichloromethane (DCM): Volatile, suspected carcinogen.

-

Pyridine: Flammable, toxic, unpleasant odor.

Materials & Equipment

| Component | Grade/Spec | Role |

| 2-Nitrobenzoyl Chloride | >98%, Anhydrous | Electrophile |

| 4-Bromoaniline | >99% | Nucleophile |

| Dichloromethane (DCM) | Anhydrous (HPLC) | Solvent |

| Pyridine | Anhydrous | Base / Acid Scavenger |

| Ethanol (Absolute) | ACS Reagent | Recrystallization Solvent |

| HCl (1M) | Aqueous | Quench / Wash |

| NaHCO₃ (Sat. Aq.) | Aqueous | Wash |

Equipment:

-

100 mL Round-bottom flask (RBF) with 2-neck adapter.

-

Magnetic stir bar & plate.

-

Addition funnel (pressure-equalizing recommended).

-

Rotary Evaporator.

-

Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Preparation of Reagents[1][2]

-

Stoichiometry: 1.0 eq 4-Bromoaniline : 1.1 eq 2-Nitrobenzoyl Chloride : 1.5 eq Pyridine.

-

Note: A slight excess of the acid chloride accounts for potential hydrolysis during handling.

Step-by-Step Synthesis

-

Setup: Flame-dry a 100 mL 2-neck RBF under a stream of nitrogen. Cool to room temperature.

-

Solubilization: Add 4-bromoaniline (1.72 g, 10.0 mmol) and anhydrous DCM (20 mL). Stir until fully dissolved.

-

Base Addition: Add pyridine (1.2 mL, 15.0 mmol) to the amine solution.

-

Expert Tip: Pyridine is preferred over Et₃N here because it is a weaker base and less likely to cause side reactions with the sensitive acid chloride, while also acting as a co-solvent.

-

-

Cooling: Submerge the flask in an ice-water bath (0–5 °C).

-

Acylation (The Critical Step): Dissolve 2-nitrobenzoyl chloride (2.04 g, 11.0 mmol) in DCM (10 mL) in the addition funnel. Add this solution dropwise over 20 minutes.

-

Why? Controlling the addition rate prevents localized overheating and bis-acylation, although the steric bulk of the ortho-nitro group makes bis-acylation unlikely.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.

-

Monitoring: Check via TLC (Hexane:EtOAc 7:3). The starting aniline spot should disappear.

-

-

Quench: Pour the reaction mixture into 1M HCl (50 mL) in a separatory funnel.

-

Mechanism:[1] The acid converts excess pyridine into water-soluble pyridinium chloride.

-

Workup & Purification[3]

-

Phase Separation: Extract the organic layer. Wash the aqueous layer once with DCM (10 mL). Combine organic extracts.

-

Washes:

-

Wash with 1M HCl (2 x 30 mL) to ensure removal of all amine/pyridine.

-

Wash with Sat. NaHCO₃ (2 x 30 mL) to remove unreacted 2-nitrobenzoic acid (hydrolysis byproduct).

-

Wash with Brine (1 x 30 mL).

-

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude yellow solid.

-

Recrystallization:

-

Dissolve the crude solid in minimal boiling Ethanol .

-

Allow to cool slowly to room temperature, then refrigerate (4 °C) for 2 hours.

-

Filter the crystals and wash with cold ethanol.

-

Expected Yield

-

Typical Yield: 85–92%

-

Appearance: Pale yellow to off-white crystalline solid.

Visualization: Reaction Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization & Validation

Physical Properties[3][4][5]

-

Melting Point: 158–162 °C (Expected range for ortho-isomer; distinct from para-isomer which is >200 °C).

-

Solubility: Soluble in DMSO, DMF, DCM, Acetone. Insoluble in water.

Spectroscopic Data (Expected)

| Technique | Signal | Assignment |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.85 (s, 1H) | N-H (Amide, deshielded) |

| δ 8.15 (d, J=8.0 Hz, 1H) | H-3 (Nitro ring, deshielded by NO₂) | |

| δ 7.85 (t, 1H), 7.75 (t, 1H) | H-4, H-5 (Nitro ring) | |

| δ 7.68 (d, J=7.8 Hz, 1H) | H-6 (Nitro ring) | |

| δ 7.62 (d, J=8.8 Hz, 2H) | H-2', H-6' (Bromo ring, AA'BB') | |

| δ 7.54 (d, J=8.8 Hz, 2H) | H-3', H-5' (Bromo ring, AA'BB') | |

| IR (KBr) | 3290 cm⁻¹ | N-H Stretch |

| 1665 cm⁻¹ | C=O Stretch (Amide I) | |

| 1530, 1350 cm⁻¹ | NO₂ Asymmetric/Symmetric Stretch |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried; use fresh anhydrous DCM. |

| Oily Product | Residual Solvent / Impurities | Triturate the oil with cold hexanes to induce crystallization. |

| Red/Dark Color | Oxidation of Aniline | Recrystallize with activated charcoal to remove colored impurities. |

| Starting Material Remains | Incomplete Acylation | Check Pyridine quality (wet?); extend reaction time or reflux gently (40°C). |

References

-

PubChem. N-(4-bromo-2-nitrophenyl)acetamide Compound Summary. (For structural analog comparison). [Link]

-

Yu, X., et al. "Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles."[2][1] The Journal of Organic Chemistry, 2018, 83(17), 10352–10358. (Context for application). [Link]

Sources

purification of N-(4-bromophenyl)-2-nitrobenzamide by recrystallization

[1][2]

Abstract & Scope

This application note details the purification of N-(4-bromophenyl)-2-nitrobenzamide , a substituted benzanilide derivative often synthesized via the Schotten-Baumann reaction or acid chloride coupling.[1][2] While many standard protocols suggest generic solvents, the specific ortho-nitro substitution pattern introduces steric strain and intramolecular hydrogen bonding that distinctively affect solubility.[1][2]

This guide moves beyond simple "dissolve and cool" instructions. It integrates a pre-purification chemical wash to remove synthesis precursors (4-bromoaniline and 2-nitrobenzoic acid) followed by a thermodynamically controlled recrystallization to achieve pharmaceutical-grade purity (>98%).[1][2]

Chemical Context & Impurity Profile[1][2][3][4][5][6]

To design an effective purification, one must understand the "Enemy" (Impurities). The synthesis typically involves reacting 2-nitrobenzoyl chloride with 4-bromoaniline .[1][2]

| Component | Structure / Role | Melting Point | Solubility Characteristics | Removal Strategy |

| Target Compound | This compound | ~150–165 °C (Est.)* | Mod.[1][2] soluble in hot EtOH/EtOAc; Insoluble in water.[1][2] | Recrystallization |

| Impurity A | 4-Bromoaniline (Starting Material) | 66 °C | Soluble in organic solvents; Basic.[1][2] | Acid Wash (HCl) |

| Impurity B | 2-Nitrobenzoic Acid (Hydrolysis Product) | 146–148 °C | Soluble in hot water/alcohols; Acidic.[1][2] | Base Wash (NaHCO₃) |

| Impurity C | 2-Nitrobenzoyl chloride | 32 °C | Reacts with water.[1][2] | Hydrolyzes to Impurity B. |

*Note: The ortho-nitro group often lowers the melting point relative to the para-isomer (approx. 200°C) due to steric disruption of planarity.[1][2]

Molecular Interaction Diagram

The following diagram illustrates the solubility logic and impurity removal pathway.

Caption: Logical flow of impurity removal. Chemical washing targets functional groups (amines/acids) before recrystallization targets the crystal lattice.

Pre-Purification Protocol (Mandatory)

Do not skip this step. Recrystallization is inefficient if the crude material contains >5% starting material.[2]

Reagents:

-

1M Hydrochloric Acid (HCl)[2]

-

Saturated Sodium Bicarbonate (NaHCO₃)[2]

-

Dichloromethane (DCM) or Ethyl Acetate (if extraction is needed)[2]

Procedure:

-

If Crude is Solid: Pulverize the crude solid in a mortar.[1] Suspend in 1M HCl (30 mL per 5g solid) and stir vigorously for 15 minutes. This converts unreacted 4-bromoaniline into its water-soluble hydrochloride salt.[1][2]

-

Resuspend the solid in Saturated NaHCO₃ (30 mL per 5g solid) and stir for 15 minutes. This converts unreacted 2-nitrobenzoic acid into its water-soluble sodium salt.[1][2]

-

Filter, wash thoroughly with water until pH is neutral, and dry.[2]

-

Checkpoint: The solid should now be chemically neutral, primarily containing the target amide and minor non-ionic side products.[2]

-

Recrystallization Protocol

Solvent Selection Strategy

For nitro-substituted benzanilides, Ethanol (95%) is the gold standard.[1][2] The nitro group adds polarity, while the bromo-phenyl ring adds lipophilicity.[1][2]

-

Primary Choice: Ethanol (95%) or Ethanol/Water (9:1).

-

Alternative (if solubility is too low): Ethyl Acetate.[4]

-

Alternative (if solubility is too high): Ethanol/Water (7:[2]3) or Methanol.[1][5]

Step-by-Step Methodology

Apparatus:

-

Erlenmeyer flask (conical)

-

Hot plate with magnetic stirring

-

Reflux condenser (optional but recommended)[2]

-

Büchner funnel and vacuum flask[1]

Step 1: Dissolution (Saturation)

-

Place the washed, dried crude solid (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.

-

Add a stir bar and a minimum volume of Ethanol (approx. 15-20 mL) .

-

Heat the mixture to boiling (approx. 78 °C) on the hot plate.

-

Critical Step: Add additional hot ethanol in small portions (2-3 mL) down the condenser or side of the flask until the solid just dissolves .

Step 2: Hot Filtration (Removal of Insolubles)

-

If there are insoluble particles (dust, inorganic salts), filter the boiling solution through a pre-warmed fluted filter paper or a heated glass funnel.

-

Tip: Pre-wet the filter paper with hot ethanol to prevent premature crystallization in the stem.

-

Step 3: Nucleation & Crystal Growth

-

Remove the flask from heat. Cork it loosely to prevent evaporation but allow pressure release.[1][2]

-

Ambient Cooling: Let the flask cool to room temperature undisturbed. Do not rush this. Rapid cooling traps impurities.[1][2]

-

Ice Bath: Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 30 minutes to maximize yield.

Step 4: Isolation & Washing [1][6]

-

Collect the crystals via vacuum filtration using a Büchner funnel.[1][7]

-

The Wash: Wash the filter cake with cold ethanol (chilled to 0 °C).

-

Apply vacuum for 10-15 minutes to remove residual solvent.[1][2]

Step 5: Drying

Post-Purification Validation

Characterization Checklist

| Test | Method | Expected Result |

| Melting Point | Capillary Method | Sharp range (e.g., 158–160 °C).[1][2] Note: Determine exact range as literature varies for ortho-isomers. |

| TLC Purity | Silica Gel 60 F₂₅₄ | Single spot under UV (254 nm). |

| TLC Solvent | Hexane : Ethyl Acetate (7:3) | Rf ≈ 0.4–0.6 (Target); Rf < 0.1 (Acid); Rf ≈ 0.3 (Aniline). |

| ¹H NMR | DMSO-d₆ | Confirm amide proton singlet (δ 10.0–11.0 ppm) and integration of aromatic protons. |

Troubleshooting Guide

| Issue | Cause | Solution |

| Oiling Out | Solution cooled too fast or solvent is too polar (water content high).[1][2] | Reheat to dissolve.[1][2][7][8] Add a seed crystal.[1][2] Add slightly more ethanol. |

| No Crystals | Solution is not saturated (too much solvent). | Boil off excess solvent (reduce volume by 30%) and cool again. |

| Low Yield | Product is too soluble in cold solvent.[1][2] | Cool to -20 °C (freezer) or add water dropwise to the hot solution to reduce solubility (Cloud Point method).[2] |

| Colored Product | Oxidized aniline impurities.[1][2] | Repeat recrystallization using Activated Charcoal.[1][2][9][7] |

References

Sources

- 1. RU2103260C1 - Method for production of 4-nitrobenzamide - Google Patents [patents.google.com]

- 2. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]

- 3. N-(4-Bromophenyl)-4-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. ijpbs.com [ijpbs.com]

- 6. fishersci.com [fishersci.com]

- 7. athabascau.ca [athabascau.ca]

- 8. Home Page [chem.ualberta.ca]

- 9. people.chem.umass.edu [people.chem.umass.edu]

Application Note: In Vitro Profiling of N-(4-bromophenyl)-2-nitrobenzamide

This Application Note is structured as a comprehensive technical guide for the biological evaluation of N-(4-bromophenyl)-2-nitrobenzamide (CAS: 2385-26-4).[1] As a functionalized benzanilide, this compound represents a "privileged scaffold" frequently screened for antimicrobial, antiparasitic, and anticancer activity.[1]

The following protocols are designed to be self-validating systems , ensuring that researchers can distinguish between true biological activity and artifacts caused by solubility issues or compound aggregation.

Introduction & Mechanistic Basis

This compound is a synthetic benzanilide derivative characterized by a core amide bond linking a nitro-substituted benzoyl ring and a bromo-substituted aniline ring.[1]

Scientific Rationale for Screening

-

Pharmacophore Class: Benzanilides are bioisosteres of various bioactive scaffolds.[1] The 2-nitro group acts as an electron-withdrawing group (EWG) that influences the acidity of the amide proton, potentially affecting hydrogen bonding with target proteins (e.g., kinases or bacterial enzymes like InhA).

-

Bioreductive Potential: The nitro moiety (

) can undergo enzymatic reduction to an amine or hydroxylamine in hypoxic environments (common in solid tumors or bacterial biofilms), serving as a potential prodrug mechanism.[1] -

Structural Integrity: The 4-bromo substituent provides a handle for halogen bonding and increases lipophilicity (

), facilitating membrane permeability.[1]

Target Applications

-

Antimicrobial Discovery: Screening for inhibition of bacterial cell wall synthesis or DNA gyrase.[1]

-

Anticancer Profiling: Evaluation of cytotoxicity against solid tumor lines (e.g., HeLa, MCF-7) via bioreductive activation.[1]

-

Synthetic Intermediate Validation: Quality control profiling prior to reduction to N-(4-bromophenyl)-2-aminobenzamide.

Material Preparation & Quality Control

Critical Causality: Nitrobenzamides have poor aqueous solubility.[1] Improper stock preparation leads to "micro-precipitation" in assay media, causing false positives (via light scattering in OD readings) or false negatives (low effective concentration).[1]

Reagents

-

Compound: this compound (Purity >98% by HPLC).

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.[1]

-

Control: Doxorubicin (Anticancer +) or Ciprofloxacin (Antibacterial +).[1]

Stock Solution Protocol (Self-Validating)

-

Weighing: Weigh 3.21 mg of compound (MW = 321.13 g/mol ) into a sterile microcentrifuge tube.

-

Solubilization: Add 1.0 mL of 100% DMSO to achieve a 10 mM Master Stock . Vortex for 30 seconds.[1]

-

Visual Check: Hold against a light source.[1] The solution must be completely clear yellow.[1] If turbidity persists, sonicate at 40 kHz for 5 minutes.

-

Solubility Validation Step:

Protocol A: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (Gram-positive) and E. coli (Gram-negative).

Experimental Logic

This assay uses a standardized cell density (

Workflow Diagram

Caption: Workflow for MIC determination. Critical step: Intermediate dilution prevents DMSO shock to bacteria.[1]

Step-by-Step Procedure

-

Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

-

Compound Dilution:

-

Prepare a 200 µM working solution in CAMHB (2% DMSO final).

-

Dispense 100 µL of CAMHB into columns 2–12 of a 96-well plate.

-

Add 200 µL of the 200 µM solution to column 1.[1]

-

Perform serial 2-fold dilutions from column 1 to 10.[1] Discard 100 µL from column 10.

-

Result: Concentration range 100 µM to 0.19 µM.[1]

-

-

Inoculation: Add 100 µL of bacterial suspension (adjusted to

CFU/mL) to all wells (Final assay volume = 200 µL; Final bacterial load = -

Controls:

-

Column 11: Growth Control (Bacteria + Media + 1% DMSO).[1]

-

Column 12: Sterility Control (Media only).

-

-

Incubation: 37°C for 16–20 hours (aerobic).

-

Readout: Measure

.-

Definition: MIC is the lowest concentration showing no visible growth (

).[1]

-

Protocol B: Mammalian Cytotoxicity Assay (MTT)

Objective: Determine the

Experimental Logic

The MTT reagent is reduced by mitochondrial succinate dehydrogenase in living cells.[1] Since nitro compounds can sometimes directly reduce tetrazolium salts (false positive), a "cell-free compound control" is mandatory.[1]

Workflow Diagram

Caption: MTT Cytotoxicity workflow. Ensure compound control wells are included to rule out chemical reduction of MTT.

Step-by-Step Procedure

-

Seeding: Seed 5,000 cells/well in 100 µL DMEM + 10% FBS. Incubate 24h for attachment.

-

Treatment:

-

Incubation: 48 hours at 37°C, 5% CO₂.

-

Development:

-

Quantification: Read absorbance at 570 nm (reference 630 nm).

Data Analysis & Interpretation

Quantitative Summary Table

| Parameter | Formula / Criteria | Interpretation |

| % Inhibition | High % = Potent activity. | |

| MIC | Lowest conc.[1] with | < 10 µM: Potent10–50 µM: Moderate> 50 µM: Inactive |

| CC50 | Non-linear regression (Log(inhibitor) vs. Response) | < 10 µM: Cytotoxic (Toxic)> 100 µM: Safe |

| Selectivity Index (SI) | SI > 10 : Promising Drug CandidateSI < 1 : General Toxin |

Troubleshooting Guide

-

Precipitation: If

increases at high concentrations immediately after addition, the compound has crashed out.[1] Action: Reduce max concentration to 50 µM or increase DMSO to 2.5% (if bacteria tolerate).[1] -

False MTT Signal: If "Interference Control" (Compound + MTT, no cells) turns purple, the nitro group is chemically reducing MTT. Action: Switch to ATP-based viability assay (CellTiter-Glo) which is not redox-dependent.

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 2385-26-4).[1] Accessed Feb 2026.[1]

-

PubChem. Compound Summary: this compound (CID 1668383).[1] National Library of Medicine.[1] [1]

-

BenchChem. Synthesis of p-Phenylenediamine from N-(4-bromophenyl)-4-nitroaniline. (Methodological reference for nitro-reduction context).

-

Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[1][1]

-

Riss, T.L., et al. Cell Viability Assays: MTT Assay Protocol.[1] Assay Guidance Manual [Internet].[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2013.[1] [1]

Sources

Application Notes & Protocols for Antimicrobial Screening of N-(4-bromophenyl)-2-nitrobenzamide

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] This document provides a comprehensive guide for the preliminary antimicrobial screening of N-(4-bromophenyl)-2-nitrobenzamide, a synthetic benzamide derivative. The rationale for investigating this compound is rooted in the established antimicrobial properties of its core chemical moieties: the nitrobenzamide and bromophenyl groups.[3][4][5] This guide details standardized, field-proven protocols for qualitative and quantitative assessment of its antimicrobial potential, including the Agar Disk Diffusion assay and the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC). These methodologies are designed to provide researchers, scientists, and drug development professionals with a robust framework for initial efficacy and spectrum analysis.

Scientific Rationale and Mechanistic Hypothesis

This compound integrates two key pharmacophores known for their bioactivity, suggesting a strong potential for antimicrobial action.

-

The Nitrobenzamide Moiety: Nitroaromatic compounds are a cornerstone in antimicrobial therapy.[4][6] Their mechanism is often linked to bioreductive activation within the microbial cell. The electron-withdrawing nitro group can be reduced by microbial nitroreductases to form highly reactive intermediates, such as nitroso and hydroxylamine species, as well as superoxide radicals.[4][7] These reactive species can cause widespread, non-specific damage to critical cellular macromolecules like DNA and proteins, leading to microbial cell death.[4][7] Several nitrobenzamide derivatives have been synthesized and evaluated for potent activity against various microbial strains, including drug-resistant isolates.[8][9]

-

The Bromophenyl Moiety: Halogenated compounds, particularly those containing bromine, are widely explored in medicinal chemistry for their therapeutic properties. Bromophenol derivatives have demonstrated significant antibacterial activity, especially against Gram-positive bacteria like Staphylococcus aureus and even methicillin-resistant Staphylococcus aureus (MRSA).[3][5][10] The presence of the bromine atom can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

Hypothesized Mechanism of Action: The antimicrobial activity of this compound is likely a dual-action or synergistic effect of its constituent parts. The bromophenyl group may facilitate entry into the microbial cell, where the nitro group is then enzymatically reduced to generate cytotoxic reactive nitrogen species, leading to cell death.

Caption: Overall workflow for antimicrobial screening.

Detailed Experimental Protocols

4.1. Protocol 1: Agar Disk Diffusion (Kirby-Bauer Method)

This method provides a rapid, qualitative assessment of the compound's ability to inhibit microbial growth. [11][12]It is based on the principle that the antimicrobial agent diffuses from a saturated disk into the agar, creating a concentration gradient. [13][14] Step-by-Step Procedure:

-

Media Preparation: Prepare Mueller-Hinton Agar according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes to a uniform depth of approximately 4 mm. [13]Allow plates to solidify and dry in a biological safety cabinet.

-

Compound Stock and Disk Preparation:

-

Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in sterile DMSO.

-

Aseptically apply a defined volume (e.g., 10 µL) of the stock solution onto sterile 6 mm blank paper disks to achieve a desired final mass (e.g., 100 µ g/disk ).

-

Prepare a negative control disk using 10 µL of sterile DMSO.

-

Allow the disks to dry completely in a sterile environment before use.

-

-

Inoculum Preparation:

-

Using a sterile loop, pick 3-5 isolated colonies of the test microorganism from a fresh (18-24 hour) culture plate.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

-

Plate Inoculation:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized suspension and remove excess liquid by pressing it against the inside wall of the tube. [11] * Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth. [15]Finally, swab the rim of the agar. [15] * Allow the plate to dry for 3-5 minutes, but no more than 15 minutes. [11]5. Disk Application:

-

Using sterile forceps, place the prepared test compound disks, positive control antibiotic disks, and the negative control disk onto the inoculated agar surface.

-

Ensure disks are distributed evenly, at least 24 mm apart from center to center and not too close to the edge. [15] * Gently press each disk to ensure complete contact with the agar. [13]Do not move a disk once it has been placed. [13][15]6. Incubation:

-

Invert the plates and incubate at 35 ± 2 °C for 16-18 hours for bacteria. [15]For C. albicans, incubate at 35 °C for 20-24 hours.

-

-

Result Interpretation:

-

After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm) using a ruler or calipers.

-

The absence of a zone around the negative control validates the test. The zone around the positive control should fall within its established quality control range.

-

4.2. Protocol 2: Broth Microdilution (MIC Determination)

This quantitative method determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth. [16][17][18]This protocol is adapted from guidelines established by the Clinical and Laboratory Standards Institute (CLSI). [19][20] Step-by-Step Procedure:

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in DMSO at a concentration 100x the highest desired final testing concentration.

-

In a sterile 96-well microtiter plate, add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

-

Add 198 µL of CAMHB to well 1. Add 2 µL of the 100x compound stock to well 1 and mix thoroughly. This creates the starting concentration.

-

Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, creating a two-fold serial dilution down to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (broth and inoculum, no compound). Well 12 serves as the sterility control (broth only).

-

-

Inoculum Preparation:

-

Prepare a 0.5 McFarland standard suspension as described in Protocol 1.

-

Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation. A typical dilution is 1:100 followed by adding 50 µL to 50 µL of broth in the well, but this should be validated.

-

-

Plate Inoculation:

-

Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

-

Do not add inoculum to well 12 (sterility control).

-

-

Incubation:

-

Seal the plate (e.g., with an adhesive film or lid) to prevent evaporation and incubate at 35 ± 2 °C for 16-20 hours. [21]5. Reading and Interpreting the MIC:

-

Following incubation, check the sterility control (well 12) for any growth (should be clear) and the growth control (well 11) for adequate turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well in the dilution series). [18][21]Growth can be assessed visually as turbidity or a "button" of cells at the bottom of the well.

-

A microplate reader can be used to measure absorbance (e.g., at 600 nm) for a more quantitative assessment.

-

Data Presentation and Interpretation

5.1. Sample Data: Agar Disk Diffusion

| Microorganism | Compound/Control | Concentration per Disk | Zone of Inhibition (mm) |

| S. aureus ATCC 25923 | This compound | 100 µg | 18 |

| Ampicillin | 10 µg | 25 | |

| DMSO | 10 µL | 0 | |

| E. coli ATCC 25922 | This compound | 100 µg | 12 |

| Ciprofloxacin | 5 µg | 32 | |

| DMSO | 10 µL | 0 | |

| C. albicans ATCC 10231 | This compound | 100 µg | 15 |

| Fluconazole | 25 µg | 22 | |

| DMSO | 10 µL | 0 |

Interpretation: A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound. In this hypothetical data, the compound shows moderate activity against S. aureus and C. albicans and weaker activity against E. coli.

5.2. Sample Data: Broth Microdilution (MIC)

| Microorganism | Compound | MIC (µg/mL) |

| S. aureus ATCC 25923 | This compound | 16 |

| Ampicillin | 0.25 | |

| E. coli ATCC 25922 | This compound | 64 |

| Ciprofloxacin | 0.015 | |

| C. albicans ATCC 10231 | This compound | 32 |

| Fluconazole | 1 |

Interpretation: The MIC is a direct measure of potency; a lower MIC value signifies higher antimicrobial activity. [22]The hypothetical results suggest the compound is most potent against S. aureus, followed by C. albicans, and is least potent against E. coli, corroborating the qualitative disk diffusion results.

Conclusion and Future Directions

The protocols outlined in this application note provide a standardized and reliable framework for the initial antimicrobial screening of this compound. The combination of agar disk diffusion and broth microdilution allows for both a broad assessment of the activity spectrum and a quantitative determination of potency. Positive results from these initial screens (i.e., significant zones of inhibition and low MIC values) would warrant further investigation, including:

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays: To determine if the compound is microbistatic (inhibits growth) or microbicidal (kills the organism). [21][22]* Time-Kill Kinetic Assays: To understand the dynamics of microbial killing over time. [23]* Toxicity Assays: To evaluate the compound's cytotoxicity against mammalian cell lines to determine its selectivity index. [22]* Mechanism of Action Studies: To confirm the hypothesized bioreductive activation or explore other potential cellular targets.

By following these robust, self-validating protocols, researchers can generate high-quality, reproducible data crucial for advancing promising new chemical entities through the drug discovery pipeline.

References

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Available at: [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Available at: [Link]

-

Broth Microdilution. MI - Microbiology. Available at: [Link]

-

Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. Available at: [Link]

-

Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2182. Available at: [Link]

-

Chen, Y. P., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. Available at: [Link]

-

Disk diffusion test. Wikipedia. Available at: [Link]

-

Hassan, M., et al. (2018). Drug-likeness and antimicrobial activity of 5-(4-bromophenyl)-3-{3-methyl-4- [(4-substitutedbenzyl)oxy] phenyl}-4, 5-dihydro-1, 2-oxazole (5a-g). Bangladesh Pharmaceutical Journal, 21(2), 121-131. Available at: [Link]

-

The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. Available at: [Link]

-

Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. SEAFDEC/AQD. Available at: [Link]

-

Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6. Available at: [Link]

-

Minimum inhibitory concentration. Wikipedia. Available at: [Link]

-

M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]

-

New screening method finds novel approaches to combat antimicrobial resistant bacteria. (2025). University of Oxford. Available at: [Link]

-

Yang, Y., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 14(3), 1546-1567. Available at: [Link]

-

Iacob, A., et al. (2024). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 16(7), 963. Available at: [Link]

-

da Silva, A. C. A., et al. (2023). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals, 16(6), 887. Available at: [Link]

-

Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Emery Pharma. Available at: [Link]

-

Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl 1), 5-16. Available at: [Link]

-

Wang, S., et al. (2019). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Chinese Chemical Letters, 30(2), 397-400. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC). Emery Pharma. Available at: [Link]

-

Chen, Y. P., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. Available at: [Link]

-

Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Publications. Available at: [Link]

-

Yang, Y., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US. Available at: [Link]

-

CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Intertek Inform. Available at: [Link]

-

MIC Determination. EUCAST. Available at: [Link]

-

Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3622. Available at: [Link]

-

Revanasiddappa, B. C., et al. (2019). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 9(3), 122-129. Available at: [Link]

-

Patel, H. D., et al. (2019). Synthesis, Characterization and Biological Evaluation of Novel N- alkylated 2-(4-bromophenyl)-1H-benzimidazole Derivatives. E-RESEARCHCO. Available at: [Link]

-

Zara, G. M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(18), 5851. Available at: [Link]

-

Yurttas, L., et al. (2007). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Arzneimittelforschung, 57(3), 157-64. Available at: [Link]

-

Martinez, A., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI. Available at: [Link]

-

Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4381. Available at: [Link]

-

Arshad, M., et al. (2012). N-(4-Bromophenyl)-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. Available at: [Link]

-

Liu, Z. G., et al. (2012). Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. Yao Xue Xue Bao, 47(3), 352-8. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. mjpms.in [mjpms.in]

- 3. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]

- 9. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. asm.org [asm.org]

- 12. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 15. hardydiagnostics.com [hardydiagnostics.com]

- 16. Broth Microdilution | MI [microbiology.mlsascp.com]